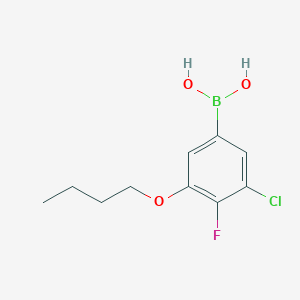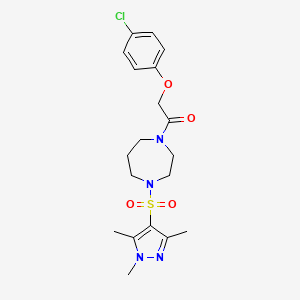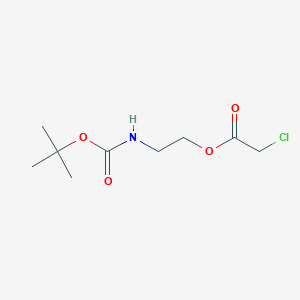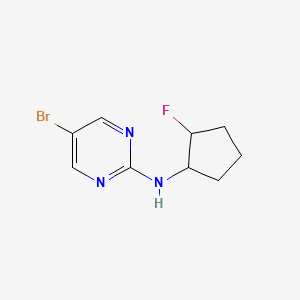
3-Propyl-2-p-tolyl-2,3-dihydro-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Propyl-2-p-tolyl-2,3-dihydro-1H-quinazolin-4-one is a biochemical used for proteomics research . It has a molecular formula of C18H20N2O and a molecular weight of 280.37 .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinazolinone core with a propyl group and a p-tolyl group attached . More detailed structural analysis would require specific spectroscopic data which is not available in the search results.Scientific Research Applications
Corrosion Inhibition
Compounds derived from quinazolinone, including variations close to the chemical structure of interest, have been studied for their potential as corrosion inhibitors for mild steel in acidic media. Experimental findings supported by electrochemical methods, surface analysis, and UV–visible spectrometry, along with DFT calculations and Monte Carlo simulation, reveal these compounds exhibit significant inhibition efficiencies, suggesting a potential application in protecting metals from corrosion. The efficiency of these inhibitors increases with concentration, indicating their effectiveness in forming a protective layer on the metal surface through chemical adsorption according to Langmuir adsorption isotherm models (Errahmany et al., 2020).
Structural Analysis and Molecular Architecture
Quinazolinone derivatives have been analyzed for their crystal structure to understand their molecular architecture better. Studies on derivatives like 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl benzoate demonstrate their complex three-dimensional architecture, facilitated by various intermolecular interactions. This detailed structural analysis provides insights into their potential applications in material science and molecular engineering (El-Azab et al., 2012).
Synthetic Methods for Bioactive Compounds
Quinazolin-4-one and its derivatives are synthesized through various methods, including palladium-catalyzed intramolecular arylation of ureas and other novel synthetic approaches. These methods enable the production of compounds with potential anti-inflammatory and antiviral properties. The synthetic versatility of these compounds suggests their application in designing and developing new therapeutic agents (Ferraccioli & Carenzi, 2003).
Antimicrobial and Antitumor Activities
Research has highlighted the antimicrobial and antitumor potentials of quinazolin-4-one derivatives. Through various synthetic strategies, compounds exhibiting significant activity against bacterial and fungal strains, as well as human tumor cell lines, have been developed. These findings underscore the importance of quinazolinone derivatives in pharmaceutical research, paving the way for new treatments for infectious diseases and cancer (El-Badry et al., 2020).
Fluorescent Sensing and Cancer Research
Quinazolin-4(3H)-one derivatives have been explored as fluorescent sensors for detecting metal ions like Hg2+, demonstrating high selectivity and sensitivity. Additionally, docking studies suggest their potential as enzyme inhibitors in cancer treatment, highlighting their utility in environmental monitoring and therapeutic applications (Ziarani et al., 2022).
properties
IUPAC Name |
2-(4-methylphenyl)-3-propyl-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-3-12-20-17(14-10-8-13(2)9-11-14)19-16-7-5-4-6-15(16)18(20)21/h4-11,17,19H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOPYWQFBJOLCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2H-1,3-benzodioxol-4-yl)methyl]-N-ethylprop-2-enamide](/img/structure/B2811436.png)
![N-(2-ethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2811440.png)
![4-[4-[4-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2811441.png)





![N-[(thiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2811451.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}propanamide](/img/structure/B2811452.png)
![(3,5-dimethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2811454.png)


![(2S,3R)-3-[3-Acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/no-structure.png)